



Dirozalkib Formulation for Laboratory Use: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dirozalkib	
Cat. No.:	B15579624	Get Quote

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Introduction

Dirozalkib, also known as XZP-3621, is a potent, orally bioavailable dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] Dysregulation of ALK and ROS1 signaling pathways is implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] **Dirozalkib** has demonstrated significant anti-proliferative activity in preclinical models and has shown a promising efficacy and safety profile in clinical trials for the treatment of ALK-positive NSCLC. [3][4][5]

These application notes provide detailed protocols for the laboratory use of **Dirozalkib**, including its formulation, in vitro characterization, and in vivo evaluation.

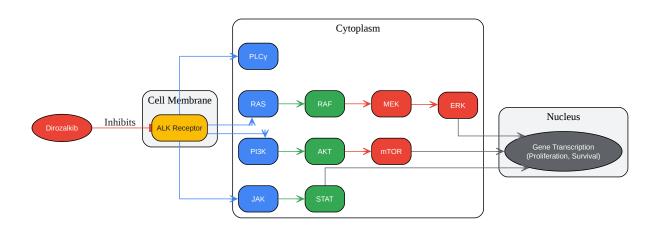
Physicochemical Properties



Property	Value
Chemical Name	5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(7-methyl-8-(piperidin-4-yl)-2,3-dihydrobenzo[b][6] [7]dioxin-5-yl)pyrimidine-2,4-diamine
Molecular Formula	C27H32CIN5O4S
Molecular Weight	558.09 g/mol
CAS Number	1893419-37-8
Appearance	To be determined
Solubility	Soluble in DMSO

Signaling Pathways

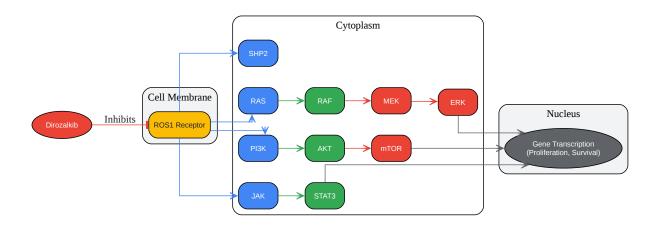
Dirozalkib exerts its therapeutic effects by inhibiting the ALK and ROS1 signaling pathways. These pathways, when constitutively activated by genetic alterations, drive cancer cell proliferation, survival, and metastasis.





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Dirozalkib inhibits the ALK signaling pathway.



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Dirozalkib inhibits the ROS1 signaling pathway.

Quantitative Data Presentation

In Vitro Activity

Cell Line	Cancer Type	ALK/ROS1 Status	IC50 (nM)	Reference
NCI-H3122	Non-Small Cell Lung Cancer	EML4-ALK	130.4	[4]
Karpas-299	Anaplastic Large Cell Lymphoma	NPM-ALK	0.71	[4]
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK	15.11	[4]



Clinical Trial Overview (Dirozalkib/XZP-3621)

Phase	Indication	Key Findings
Phase II/III	ALK-positive, locally advanced or metastatic NSCLC	Superior objective response rate and a better safety profile compared to currently available drugs. Effective against brain metastases.[3][5]

Experimental Protocols Protocol 1: Preparation of Dirozalkib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Dirozalkib in DMSO.

Materials:

- Dirozalkib powder
- Dimethyl sulfoxide (DMSO), sterile
- · Sterile microcentrifuge tubes

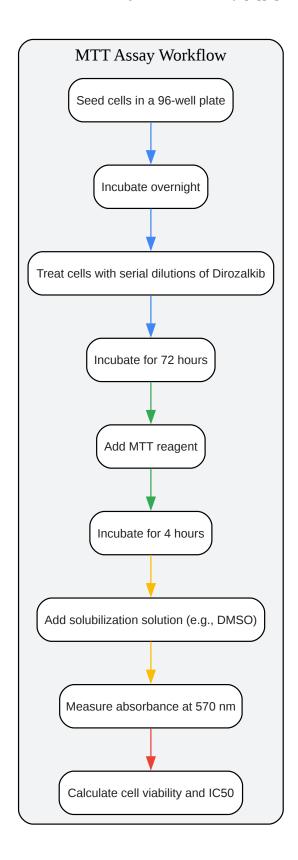
Procedure:

- Calculate the mass of **Dirozalkib** required to make a 10 mM stock solution.
- Weigh the calculated amount of **Dirozalkib** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to the tube.
- Vortex the solution until the **Dirozalkib** is completely dissolved.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell Viability (MTT) Assay



This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **Dirozalkib** in adherent cancer cell lines using an MTT assay.[8][9]





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Workflow for the MTT cell viability assay.

Materials:

- ALK or ROS1-positive cancer cell lines (e.g., NCI-H3122, Karpas-299)
- · Complete cell culture medium
- Dirozalkib stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates, sterile
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- **Dirozalkib** Treatment:
 - \circ Prepare serial dilutions of **Dirozalkib** from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 μ M).
 - Include a vehicle control (medium with the same concentration of DMSO as the highest Dirozalkib concentration).

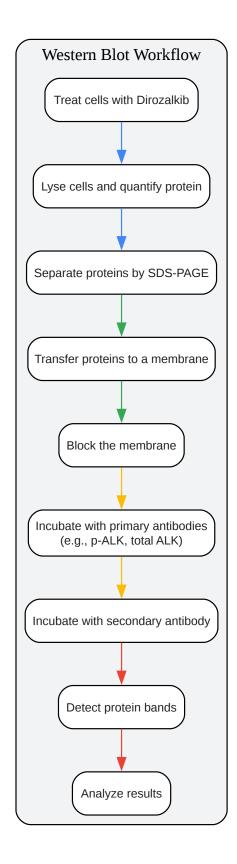


- \circ Carefully remove the medium from the wells and add 100 μ L of the prepared **Dirozalkib** dilutions or vehicle control.
- Incubate the plate for 72 hours.
- MTT Assay:
 - Add 10 μL of MTT solution to each well.[6]
 - Incubate the plate for 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the **Dirozalkib** concentration and determine the IC50 value using non-linear regression analysis.

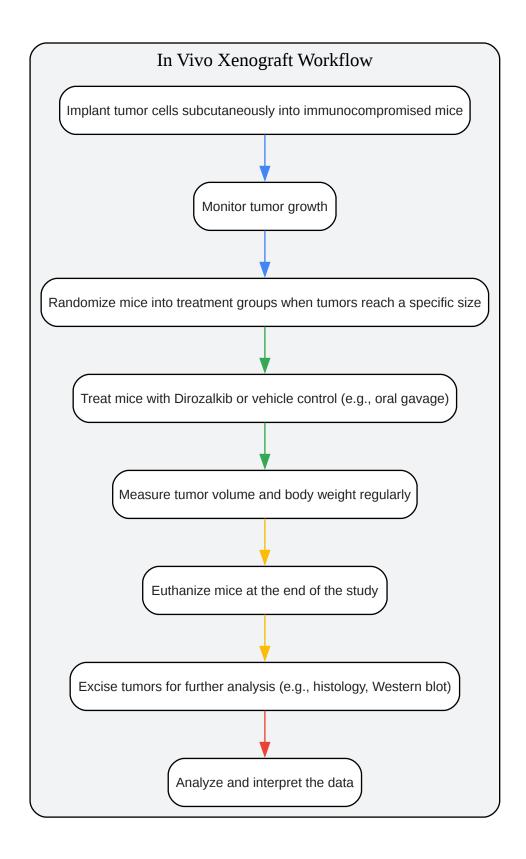
Protocol 3: Western Blot Analysis of ALK/ROS1 Phosphorylation

This protocol describes the detection of phosphorylated ALK or ROS1 and downstream signaling proteins in cancer cells treated with **Dirozalkib**.[10][11]









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